3,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-9-14(10(2)17-16-9)23(21,22)15-6-7-19-13(20)8-11-4-3-5-12(11)18-19/h8,15H,3-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWQQCVWOSDAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCCN2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₉N₅O₃S
- Molecular Weight : 337.40 g/mol
- CAS Number : 2097863-84-6
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and enzymatic inhibition. Below are the key findings related to its biological activity:
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit specific pathways involved in cancer cell proliferation. It targets key enzymes associated with tumor growth and metastasis.
- In Vitro Studies : In cell line studies, it demonstrated significant cytotoxic effects against various cancer types, including breast and prostate cancers. The mechanism likely involves the modulation of epigenetic regulators such as EZH2, which is crucial for maintaining aggressive cancer phenotypes .
Enzymatic Inhibition
- Target Enzymes : The compound acts as a potent inhibitor of histone methyltransferases (e.g., EZH2), with IC50 values reported below 10 nM, indicating strong inhibitory potency .
- Selectivity : It shows selectivity for certain isoforms of these enzymes, which is critical for minimizing off-target effects during therapeutic applications.
Data Summary
The following table summarizes key experimental data related to the biological activity of the compound:
| Activity Type | Target | IC50 (nM) | Effect |
|---|---|---|---|
| Anticancer | EZH2 | <10 | Inhibition of cell proliferation |
| Enzymatic Inhibition | Histone Methyltransferase | 69 ± 14 | Selective inhibition |
Case Studies and Research Findings
- Case Study on Cancer Cell Lines : A study demonstrated that treatment with the compound led to a dose-dependent decrease in viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results highlighted its potential as a therapeutic agent in targeting aggressive tumors .
- Mechanistic Insights : Further mechanistic studies revealed that the compound disrupts the binding of EZH2 to its target genes, leading to altered gene expression profiles associated with tumor suppression .
Comparison with Similar Compounds
Structural Analog: 4-(4-Butyl-3,5-Dimethyl-1H-Pyrazol-1-Yl)-N-[(4-Chlorophenyl)Carbamoyl]-3-Pyridinesulfonamide (Compound 27, )
Structural Differences :
| Feature | Target Compound | Compound 27 |
|---|---|---|
| Core Structure | Pyrazole + cyclopenta[c]pyridazinone | Pyrazole + pyridine |
| Substituents on Pyrazole | 3,5-dimethyl | 4-butyl, 3,5-dimethyl |
| Sulfonamide Linkage | Ethyl chain to cyclopenta[c]pyridazinone | Direct attachment to pyridine; carbamoyl linkage to 4-chlorophenyl isocyanate |
| Additional Groups | None | 4-Chlorophenyl carbamoyl |
Key Observations :
Electronic Effects: The 4-chlorophenyl group in 27 introduces electron-withdrawing effects, which may alter binding affinity compared to the electron-rich cyclopenta[c]pyridazinone in the target compound.
Synthesis Complexity : Compound 27 is synthesized via a one-step reaction between a pyridinesulfonamide and 4-chlorophenyl isocyanate (76% yield), while the target compound’s synthesis would require multi-step functionalization of the bicyclic system .
Spectroscopic Comparison :
- IR: Both compounds show SO₂ stretches (~1164 cm⁻¹) and NH bands (~3344 cm⁻¹). The target compound’s cyclopenta[c]pyridazinone may exhibit a distinct C=O stretch (~1726 cm⁻¹, similar to compound 27’s carbamoyl group) .
- NMR: The target compound’s ethyl linker would display δ ~2.36 ppm (CH₂, similar to 27’s CH₂ groups), while the cyclopenta[c]pyridazinone protons may resonate in the δ 7.60–9.27 ppm range (cf. 27’s pyridine protons at δ 7.60–9.27 ppm) .
Comparison with Tetrahydroimidazo[1,2-a]Pyridine Derivatives ()
While structurally distinct, compounds like 1l and 2d (tetrahydroimidazo[1,2-a]pyridines) share functional groups relevant to drug design:
- Nitrile and Nitro Groups : Present in 1l and 2d , these groups enhance polarity and reactivity compared to the target compound’s methyl and sulfonamide substituents .
- Synthetic Methods : The one-pot, two-step synthesis of 1l and 2d highlights efficiency (51–55% yields), whereas the target compound’s synthesis may require more specialized steps due to its bicyclic core .
Q & A
Q. What are the critical steps in synthesizing 3,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide, and how can yield and purity be optimized?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization of the pyridazinone core and sulfonamide coupling. Key steps include:
- Reaction condition control : Temperature (e.g., 60–80°C for cyclization) and pH (neutral to slightly acidic for coupling) must be tightly regulated to avoid side products .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .
- Validation : Confirm intermediate structures via H/C NMR and IR spectroscopy .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Methodological Answer: Use a combination of spectroscopic techniques:
- NMR : Assign peaks for pyridazinone (δ 2.5–3.5 ppm for cyclopentane protons) and sulfonamide (δ 7.8–8.2 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 435.12) with <5 ppm error .
- X-ray crystallography (if crystals form): Resolve bond angles and stereochemistry .
Q. What are the primary challenges in characterizing this compound’s physical properties (e.g., solubility, stability)?
Methodological Answer:
- Solubility : Test in DMSO (high solubility) vs. aqueous buffers (limited solubility, requiring surfactants or co-solvents) .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic or oxidative degradation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
Methodological Answer:
- Isotopic labeling : Use N or C-labeled precursors to trace ambiguous signals .
- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational flexibility in the pyridazinone ring .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set) .
Q. What experimental designs are suitable for evaluating this compound’s biological activity in vitro?
Methodological Answer:
- Dose-response assays : Use a randomized block design with split-plot arrangements to test multiple concentrations (e.g., 1 nM–100 µM) across cell lines .
- Control groups : Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO <0.1%) .
- Data normalization : Express activity as % inhibition relative to controls, using ANOVA with Tukey post-hoc tests .
Q. How can researchers assess the environmental impact or biodegradation pathways of this compound?
Methodological Answer:
- Fate studies : Measure logP (octanol-water partitioning) to predict bioaccumulation and use HPLC-MS to track degradation products in simulated ecosystems .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-h LC) and algal growth inhibition (OECD 201 guideline) .
Q. What strategies address low yield in the final sulfonamide coupling step?
Methodological Answer:
- Activating agents : Use HATU or EDCI/HOBt to improve coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yield .
- Byproduct analysis : Identify sulfonic acid derivatives via LC-MS and adjust stoichiometry (e.g., 1.2:1 amine:sulfonyl chloride ratio) .
Data Contradiction & Optimization
Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Docking validation : Re-run molecular docking (e.g., AutoDock Vina) with explicit water molecules and flexible binding pockets.
- Proteomic profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions not predicted in silico .
Q. What methods improve reproducibility in scaled-up synthesis?
Methodological Answer:
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .
- Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, solvent ratio) and identify critical process parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
